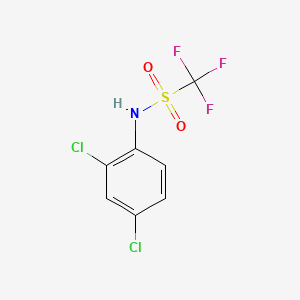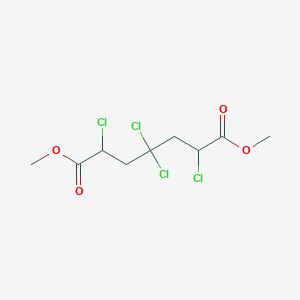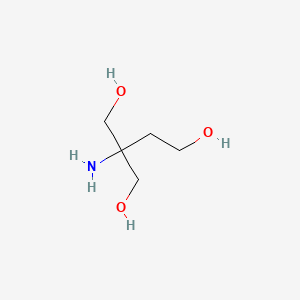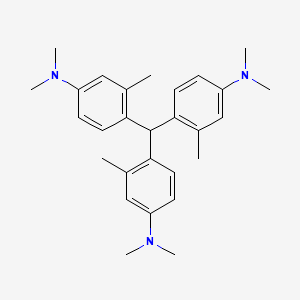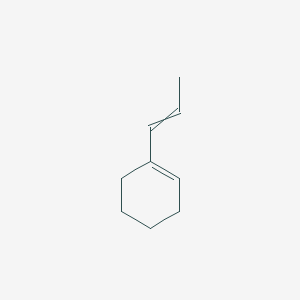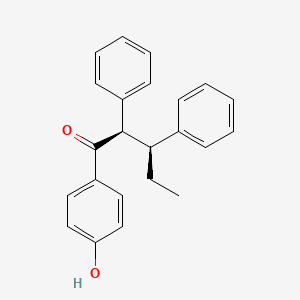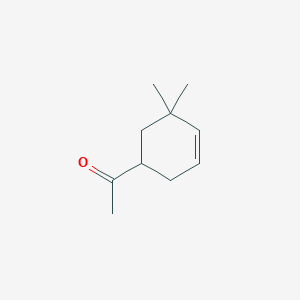
1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O It is a ketone derivative of cyclohexene, characterized by the presence of a dimethyl group at the 5th position of the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one typically involves the following steps:
Cyclohexene Derivative Formation: The starting material, cyclohexene, undergoes a series of reactions to introduce the dimethyl groups at the 5th position.
Ketone Formation: The intermediate product is then subjected to oxidation reactions to form the ketone group at the ethanone position.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Common catalysts used include palladium or platinum-based catalysts, which facilitate the oxidation and methylation reactions under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dimethylcyclohex-3-en-1-yl)ethan-1-one: Similar structure but with different methyl group positions.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Another structural isomer with different methyl group positions.
Uniqueness
1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one is unique due to its specific methyl group positioning, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
32501-18-1 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(5,5-dimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-8(11)9-5-4-6-10(2,3)7-9/h4,6,9H,5,7H2,1-3H3 |
InChI-Schlüssel |
RNAZVWFJNPQKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC=CC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


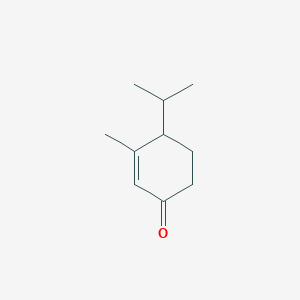
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
